C17H14N2O3

Description

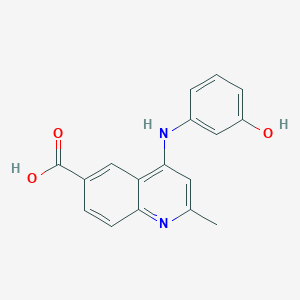

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-7-16(19-12-3-2-4-13(20)9-12)14-8-11(17(21)22)5-6-15(14)18-10/h2-9,20H,1H3,(H,18,19)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVXCBQWZUZYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for C17h14n2o3 and Its Derivatives

Classical and Conventional Synthetic Routes to the C17H14N2O3 Core Structure

Classical synthesis of complex organic molecules often involves a sequence of individual reaction steps to construct the target structure. For compounds with the molecular formula this compound, these routes are dictated by the specific core heterocyclic or polycyclic system present.

Multi-step Total Synthesis Approaches for Complex this compound Isomers

Multi-step synthesis is a fundamental strategy in organic chemistry for constructing complex molecules from simpler precursors libretexts.orgvapourtec.com. This approach is necessary when the desired compound cannot be formed in a single reaction. The complexity of this compound isomers, such as cyclopenin (B1669418) (a benzodiazepine (B76468) alkaloid) medkoo.comnih.gov or adosopine (B1665546) (a dibenzo[b,e]azepin-6,11-dione derivative) nih.gov, often necessitates multi-step synthetic sequences to assemble their intricate core structures and introduce specific functionalities. While detailed total synthesis schemes for all this compound isomers are beyond the scope here, the principle involves a carefully planned series of reactions, each contributing to the gradual build-up of the molecular skeleton and the introduction of necessary atoms and functional groups. For instance, the synthesis of complex cage-like structures, albeit with a different formula, highlights the multi-step nature required to build rigid, multifunctionalized skeletons sioc-journal.cn.

Convergent and Divergent Synthetic Strategies for this compound Analog Libraries

For this compound analog libraries, both convergent and divergent strategies can be employed. A convergent approach might involve synthesizing different substituted aromatic or heterocyclic building blocks and then coupling them to a central core structure to generate diverse analogs. A divergent approach could start from a common precursor containing the basic this compound skeleton and then introduce variations through functionalization reactions at different positions to create a library of derivatives. While specific examples for this compound are not extensively detailed in the provided snippets, these strategies are widely applied in the synthesis of compound libraries for exploring structure-activity relationships rsc.org. The synthesis of modified analogs bearing deep-seated changes in core structures or side chains exemplifies the potential of convergent and divergent approaches nih.gov.

Modern and Sustainable Approaches in this compound Synthesis

Modern chemical synthesis increasingly emphasizes sustainability and efficiency, leading to the development and application of green chemistry principles, catalytic methodologies, and continuous processing techniques.

Application of Green Chemistry Principles in this compound Production

Green chemistry focuses on the invention, design, and application of chemical products and processes to reduce or eliminate the use and generation of hazardous substances zymvol.comgctlc.org. Applying green chemistry principles to the synthesis of this compound compounds involves considering factors such as atom economy, the use of less hazardous solvents and reagents, energy efficiency, and the design for degradation gctlc.org.

Examples of green chemistry in synthesis include using environmentally benign catalysts and reaction conditions. For instance, the synthesis of benzopyran-connected pyrimidine (B1678525) and pyrazole (B372694) derivatives, one of which has the this compound formula, has been achieved using a green method employing a Cu(II)-tyrosinase enzyme as a catalyst, resulting in high yields scispace.com. Phase transfer catalysis in a toluene-water biphasic system has also been explored as a more sustainable approach in organic synthesis ijcrt.org. These examples highlight the move towards more environmentally friendly methods in the production of complex organic molecules like those with the this compound structure.

Catalytic Methodologies for Stereoselective Synthesis of this compound Compounds

Stereoselective synthesis aims to produce a specific stereoisomer of a compound ethz.ch. This is particularly important for chiral molecules, where different stereoisomers can have different biological activities. Catalytic stereoselective synthesis utilizes a chiral catalyst to control the formation of new stereocenters mdpi.comnih.govchemrxiv.org.

While direct examples of catalytic stereoselective synthesis specifically for all this compound isomers are not explicitly detailed, catalytic methods are widely used in the synthesis of various heterocyclic and complex structures. Chiral catalysts, including transition-metal complexes and organocatalysts, are employed to induce asymmetry in reactions mdpi.comchemrxiv.org. For instance, catalytic stereoselective alpha-oxytosylation of ketones using chiral iodoarenes demonstrates the power of catalysis in controlling stereochemistry nih.gov. The development of multifunctional catalysts enabling stereoselectivity further illustrates progress in this area nih.gov. Applying such catalytic methodologies to the synthesis of chiral this compound isomers would allow for the controlled production of specific enantiomers or diastereomers.

Flow Chemistry and Continuous Processing in this compound Manufacturing

Flow chemistry, also known as continuous flow or plug flow chemistry, involves conducting chemical reactions in a continuous stream rather than in batches vapourtec.commdpi.comvapourtec.comyoutube.com. This technique offers several advantages, including improved reaction control, enhanced heat and mass transfer, increased safety, and ease of scaling up mdpi.comvapourtec.comyoutube.comeuropa.euflowchemistry.com.

The application of flow chemistry is growing in the synthesis of active pharmaceutical ingredients and fine chemicals mdpi.comeuropa.eu. While specific examples of this compound manufacturing using flow chemistry are not provided, the benefits of this approach, such as efficient synthesis of small amounts of active substances and the ability to handle hazardous chemicals safely, make it a promising methodology for the production of this compound compounds mdpi.comeuropa.eu. Flow chemistry allows for telescoped reactions, where multiple steps are performed in sequence without isolating intermediates, further increasing efficiency vapourtec.com. The use of flow reactors facilitates precise control over reaction parameters, potentially leading to improved yields and reduced by-products youtube.com.

Microwave-Assisted Synthesis of this compound and Related Heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and sometimes improved selectivity compared to conventional heating methods. rsc.orgoatext.com This technique utilizes the ability of polar molecules or conducting ions to convert electromagnetic energy into heat, providing rapid and uniform heating. oatext.com

The application of microwave irradiation has been explored for the synthesis of various heterocyclic compounds, some of which share structural features or the molecular formula this compound. For instance, microwave irradiation has been successfully employed in the synthesis of N-alkyl and N-alkyloxy phthalimides. In one reported procedure, the synthesis of N-phenylacetyl phthalimide, a compound with the formula C16H12N2O3, was achieved using microwave irradiation in a relatively short time with good yield. derpharmachemica.com While not precisely this compound, this demonstrates the applicability of the method to related imide structures. Another study reported the microwave-assisted synthesis of quinazolinone derivatives. A specific example with the molecular formula this compound, identified as 3-(4'-Carboxylphenyl)-2-ethylquinazolin-4-one, was synthesized efficiently under microwave conditions. scholarsresearchlibrary.com The microwave method for quinazolinones often involves the condensation of anthranilic acid or methyl anthranilate with anhydrides and amines, offering advantages in terms of reduced reaction time, procedural simplicity, and improved yields. scholarsresearchlibrary.com

Microwave techniques are considered a step towards green and sustainable chemistry due to their efficiency and potential for solvent-free conditions. rsc.orgoatext.com The rapid heating and improved kinetics observed under microwave irradiation make it a valuable tool for the synthesis of complex organic molecules, including those with the this compound scaffold.

Table 1: Examples of Microwave-Assisted Synthesis of this compound and Related Compounds

| Compound | Molecular Formula | Reaction Time (min) | Yield (%) | Reference |

| 3-(4'-Carboxylphenyl)-2-ethylquinazolin-4-one | This compound | Not specified | Not specified | scholarsresearchlibrary.com |

| N-phenylacetyl phthalimide | C16H12N2O3 | 1.5 | 89 | derpharmachemica.com |

Chemo- and Regioselective Functionalization of the this compound Scaffold

Functionalization of complex molecular scaffolds like those represented by this compound requires highly selective methods to introduce new functional groups at specific positions without affecting other sensitive parts of the molecule. Chemo- and regioselectivity are paramount in this context.

Late-Stage Functionalization Strategies for this compound Analogs

Late-Stage Functionalization (LSF) involves performing chemical transformations on complex molecules at a late stage of the synthetic route. wikipedia.orgmpg.dempg.de This approach is particularly valuable for generating diverse analogs of a core structure without requiring a lengthy de novo synthesis for each derivative. wikipedia.orgmpg.de LSF can significantly reduce the synthetic effort and enable access to molecules that would otherwise be difficult or time-consuming to obtain. wikipedia.org

LSF strategies are highly relevant for diversifying complex heterocyclic structures, including potential this compound analogs. These strategies often rely on chemoselective reactions that tolerate multiple functional groups present in the complex substrate. wikipedia.org While specific examples of LSF directly applied to a compound with the formula this compound are not explicitly detailed in the search results, the principles of LSF are broadly applicable to complex organic molecules, including many heterocyclic scaffolds. The development of site-selective LSF reactions is an important area of research in synthetic methodology. wikipedia.org This can be achieved through innate substrate selectivity, catalyst control, or the use of directing groups. wikipedia.org

Directed C-H Activation in this compound Derivatization

Directed C-H activation is a powerful strategy for achieving regioselective functionalization of organic molecules. u-tokyo.ac.jpiitb.ac.in This approach utilizes a directing group, typically a functional group already present in the molecule or easily installed, to guide a transition metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization. u-tokyo.ac.jpiitb.ac.in This bypasses the need for pre-installed functional groups (like halides or organometallics) at the site of reaction, streamlining synthetic routes. iitb.ac.in

Transition metals such as palladium, rhodium, and ruthenium are commonly used in directed C-H activation reactions. iitb.ac.inmdpi.com The directing group coordinates to the metal catalyst, bringing the catalyst in close proximity to a specific C-H bond, thereby promoting its activation and subsequent transformation (e.g., arylation, alkylation, oxygenation). u-tokyo.ac.jpiitb.ac.inmdpi.com

For complex heterocyclic systems, including those potentially related to this compound structures, directed C-H activation offers a route to regioselective derivatization that would be challenging to achieve by traditional methods. While the search results provide general information on directed C-H activation and its application to various heterocycles and arenes u-tokyo.ac.jpiitb.ac.inorganic-chemistry.orgmdpi.com, specific examples directly demonstrating directed C-H activation on a compound with the formula this compound were not found. However, the principles and methodologies of directed C-H activation are applicable to a wide range of organic scaffolds containing appropriate directing groups. For instance, studies have reported ruthenium-catalyzed C-H functionalization directed by groups like amines and diazines in other systems. organic-chemistry.orgmdpi.com The development of new directing groups and catalytic systems continues to expand the scope of this methodology, making it increasingly relevant for the selective functionalization of complex molecules like this compound derivatives.

Table 2: Key Concepts in Directed C-H Activation

| Concept | Description | Role in Functionalization |

| Directing Group | A functional group that coordinates to the metal catalyst. | Guides the catalyst to a specific C-H bond. |

| Transition Metal | Catalysts (e.g., Pd, Ru, Rh) that facilitate C-H bond cleavage and formation of new bonds. | Activates the C-H bond and mediates the functionalization reaction. |

| Regioselectivity | The preference for functionalization at a specific C-H bond position. | Achieved by the directing group and catalyst system. |

Structure Activity Relationship Sar and Structural Design Principles for C17h14n2o3 Analogs

Rational Design of C17H14N2O3 Derivatives Based on Molecular Interaction Profiles

Rational design in the context of this compound derivatives involves creating new compounds with desired biological activities by considering how these molecules interact with their intended biological targets. This approach is often guided by detailed information about the target's binding site, typically obtained from crystallographic data or homology models, and computational techniques such as molecular docking and dynamics simulations.

For example, in the design of pyrimidone derivatives, some of which share the this compound molecular formula, researchers have employed docking analyses and structural optimization to develop inhibitors targeting enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). semanticscholar.org SAR studies within this series have highlighted the significance of specific structural fragments, such as bicyclic systems acting as hydrophobic groups, for potent inhibition of PfDHODH. semanticscholar.org This underscores how understanding the molecular interactions between the ligand and the enzyme's active site informs the rational incorporation of specific chemical moieties to enhance binding affinity and improve biological activity.

Similarly, rational design principles have been applied to isatin-based derivatives with the this compound formula, particularly in the development of caspase inhibitors. tandfonline.comsemanticscholar.org SAR investigations of isatin-sulfonamide derivatives have demonstrated that the presence of hydrophobic groups at the N-1 position of the isatin (B1672199) core is important for achieving good inhibitory activity. tandfonline.com Molecular docking studies have complemented these findings by providing insights into the specific binding modes of active compounds within the caspase-3 enzyme's active site, thereby providing a structural basis for further rational design efforts aimed at optimizing inhibitory potency and selectivity. tandfonline.com

Rational design is an iterative process that integrates synthetic chemistry, biological evaluation, and computational analysis of molecular interactions to systematically refine chemical structures and develop analogs with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the structural and physicochemical properties of a series of compounds and their observed biological activities. libretexts.org These models serve as predictive tools, allowing researchers to estimate the biological activity of novel, unsynthesized compounds based on their molecular descriptors. QSAR models typically take the form of a mathematical equation where the biological activity is expressed as a function of various molecular parameters. libretexts.org

While comprehensive QSAR models specifically for all classes of compounds with the this compound formula were not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to the study of any congeneric series of compounds, including those represented by this molecular formula. QSAR studies have been successfully applied in the design and optimization of various bioactive compound series, such as anticancer agents, where they have provided valuable insights into the structural requirements for activity against specific cell lines. benchchem.com

The development of a QSAR model for a series of this compound compounds would involve:

Synthesizing or collecting a dataset of compounds with the this compound formula or closely related analogs.

Experimentally measuring the biological activity of these compounds under standardized conditions.

Calculating a range of molecular descriptors that capture the physicochemical and structural features of each compound (e.g., lipophilicity, electronic properties, steric bulk, topological indices). libretexts.orgselleckchem.com

Employing statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the molecular descriptors to the biological activity.

Validating the model using internal validation techniques (e.g., cross-validation) and external validation with a test set of compounds not used in the model training.

A well-validated QSAR model can provide valuable guidance for the design of new this compound analogs by identifying the key structural features and physicochemical properties that positively or negatively influence biological activity, thus prioritizing the synthesis of compounds with a higher probability of possessing desired properties.

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacements are fundamental strategies in medicinal chemistry employed to identify novel chemical entities with similar biological profiles to a lead compound but possessing distinct core structures or functional groups. lirmm.frwikipedia.org These techniques are invaluable for overcoming limitations of existing leads, such as poor pharmacokinetic properties, toxicity issues, or intellectual property constraints. wikipedia.orgresearchgate.net

Bioisosteric replacement involves the substitution of an atom or a group of atoms within a molecule with another with similar physical and chemical properties. The goal is to maintain or enhance the desired biological activity while potentially improving other properties. wikipedia.org For compounds relevant to the this compound formula, bioisosteric strategies could be applied to modify various parts of the molecular structure. For instance, oxadiazoles (B1248032) are recognized as bioisosteric equivalents for ester and amide functionalities, which are common functional groups found in many organic molecules and could be present in this compound derivatives such as certain isatin, quinazoline, or other heterocyclic compounds. nasdaqtrader.comnasdaqtrader.comuniroma1.ittandfonline.com

Scaffold hopping is a broader concept that aims to identify entirely different core structures, or scaffolds, that can support similar biological activity to a known active compound. lirmm.frscribd.com This technique is used to find molecules with significantly different molecular frameworks but comparable functional properties. lirmm.fr While the provided search results did not explicitly detail instances of scaffold hopping from a this compound compound to a new scaffold, the principle is highly relevant in drug discovery programs where a lead compound, potentially with the this compound formula, serves as a starting point for exploring novel chemical space to identify improved analogs or entirely new series of active compounds. semanticscholar.org

Conformational Analysis and Stereochemical Considerations in this compound Derivatives

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation around single bonds, and the relative energies associated with these conformations. unacademy.comtubitak.gov.tr Stereochemical considerations, including the absolute configuration of chiral centers and the geometry of double bonds (E/Z isomerism), are critically important because they dictate the precise three-dimensional shape of a molecule, which in turn governs its ability to interact with a specific biological target. mdpi.com

For compounds with the molecular formula this compound, conformational flexibility and stereochemistry play a significant role in determining their biological activity. For example, (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone (B49325) derivative with this formula, possesses a defined (2E) configuration around its α,β-unsaturated ketone double bond, which imposes rigidity on this part of the molecule. ontosight.ai The biological activity of chalcone derivatives is known to be influenced by these structural features. benchchem.com

Another example is PHCCC, a compound with the this compound formula that exists as enantiomers, namely (-)-PHCCC and (+)-PHCCC, each with a specific stereochemical configuration. mdpi.comresearchgate.net Research on PHCCC has shown that its activity as a positive allosteric modulator of mGluR4 receptors is stereospecific, with the (-) enantiomer exhibiting higher potency. news-medical.netnih.gov This clearly demonstrates the critical impact of stereochemistry on the biological activity of this compound class. Analysis of crystal structures can provide valuable information about the preferred conformations of molecules in the solid state, offering insights into potential low-energy conformers that may be relevant for binding to biological targets. researchgate.netsci-hub.st

Conformational analysis, often supported by computational methods, helps to understand the dynamic nature of flexible molecules and how their preferred shapes and the presence of specific stereoisomers influence their interactions with biological macromolecules, ultimately impacting their efficacy and selectivity. tandfonline.comtubitak.gov.trmdpi.com Ensuring stereochemical purity and evaluating the biological activity of individual stereoisomers are therefore essential steps in the development of this compound derivatives with optimized properties.

Molecular and Cellular Mechanistic Investigations of C17h14n2o3 Action in Vitro and in Silico

Elucidation of Oxaprozin Interactions with Biological Macromolecules

The therapeutic effects of Oxaprozin are initiated by its direct interactions with key biological macromolecules, namely proteins and nucleic acids.

Protein-Ligand Binding Dynamics of Oxaprozin

Oxaprozin is known to bind extensively to plasma proteins, primarily albumin. nih.govnih.gov This high degree of protein binding is a critical determinant of its pharmacokinetic profile. nih.govnih.gov The binding is concentration-dependent; at higher concentrations, the unbound fraction of the drug increases, which in turn affects its clearance and volume of distribution. nih.gov

In silico and experimental studies have further explored the binding of Oxaprozin to its therapeutic targets. As a non-selective NSAID, Oxaprozin inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. patsnap.comdrugbank.comnih.gov The mechanism involves the drug binding to the active site of these enzymes, thereby preventing the synthesis of prostaglandins (B1171923) from their substrate, arachidonic acid. drugbank.comguidetopharmacology.org

Recent research has also identified other protein targets for Oxaprozin. It has been shown to act as a weak inverse agonist for the nuclear receptor-related 1 (Nurr1) and as an agonist for the retinoid X receptor (RXR), which is a heterodimer partner for Nurr1. chemrxiv.orgnih.gov These interactions suggest a broader range of modulatory effects on gene transcription and cellular function. chemrxiv.orgnih.gov

Table 1: Protein Binding Characteristics of Oxaprozin

| Target Protein | Binding Type | Significance |

|---|---|---|

| Plasma Albumin | High, concentration-dependent | Influences pharmacokinetics (clearance, distribution) nih.govnih.gov |

| Cyclooxygenase-1 (COX-1) | Inhibitor | Reduces prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects patsnap.comdrugbank.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibitor | Reduces prostaglandin synthesis at inflammation sites patsnap.comdrugbank.comnih.gov |

| Nurr1 (NR4A2) | Weak inverse agonist | Modulates gene transcription related to neuroinflammation chemrxiv.org |

| Retinoid X Receptor (RXR) | Agonist | Influences multiple regulatory networks as a nuclear receptor partner nih.gov |

Nucleic Acid Interactions of Oxaprozin

The interaction of Oxaprozin with nucleic acids has been investigated, particularly in the context of its effects on transcription factors that bind to DNA. Studies have shown that Oxaprozin can inhibit the activation of Nuclear Factor-kappa B (NF-κB). researchgate.net NF-κB is a key transcription factor that, upon activation, translocates to the nucleus and binds to specific DNA sequences to regulate the expression of genes involved in inflammation, including those for cytokines like TNF-α and interleukin-1β. researchgate.net By preventing the binding of NF-κB to DNA, Oxaprozin can downregulate the expression of these pro-inflammatory mediators. researchgate.net The IC50 for NF-κB inhibition by Oxaprozin was found to be 50 μM, a concentration considered clinically relevant in synovial tissues. researchgate.net

Modulation of Enzymatic Activities by Oxaprozin (e.g., Enzyme Inhibition Kinetics, Substrate Binding)

The primary mechanism of action of Oxaprozin is the inhibition of cyclooxygenase (COX) enzymes. patsnap.comkegg.jp As a non-selective inhibitor, it targets both COX-1 and COX-2 isoforms. patsnap.comdrugbank.com The inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. patsnap.comdrugbank.com

The kinetics of this inhibition are characteristic of competitive inhibition, where Oxaprozin competes with the arachidonic acid substrate for the active site of the COX enzymes. khanacademy.orgyoutube.com This type of inhibition means that the effect of Oxaprozin can be overcome by a high enough concentration of the substrate. khanacademy.org The inhibition of COX-1 is responsible for some of the common side effects of NSAIDs, while the inhibition of the inducible COX-2 isoform is primarily responsible for the anti-inflammatory effects. patsnap.com

In addition to COX enzymes, research has explored the inhibitory effects of Oxaprozin on other enzymes. One study investigated its ability to modulate the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation. researchgate.net The study reported a Ki (inhibition constant) of 7.23 μM for Oxaprozin against MMP-9, suggesting it can act as an inhibitor of this enzyme. researchgate.net

Table 2: Enzyme Inhibition by Oxaprozin

| Enzyme | Type of Inhibition | Kinetic Parameters | Biological Consequence |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Competitive | Non-selective | Inhibition of prostaglandin synthesis patsnap.comdrugbank.comkhanacademy.org |

| Cyclooxygenase-2 (COX-2) | Competitive | Non-selective | Inhibition of prostaglandin synthesis patsnap.comdrugbank.comkhanacademy.org |

| Matrix Metalloproteinase-9 (MMP-9) | Not specified | Ki = 7.23 μM | Modulation of extracellular matrix degradation researchgate.net |

Oxaprozin Influence on Cellular Pathways and Processes (In Vitro)

Oxaprozin exerts its effects by modulating key cellular signaling pathways and metabolic processes involved in inflammation and cellular stress responses.

Investigation of Oxaprozin Effects on Signal Transduction Cascades

Oxaprozin has been shown to influence several important signal transduction cascades. As mentioned earlier, it inhibits the activation of the NF-κB signaling pathway. researchgate.net This pathway is central to the inflammatory response, and its inhibition by Oxaprozin leads to a decrease in the production of pro-inflammatory cytokines. researchgate.net

Another significant pathway modulated by Oxaprozin is the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). nih.gov Studies have shown that Oxaprozin can increase the expression of Nrf2 and HO-1 genes, thereby enhancing the cellular antioxidant defense system and counteracting oxidative stress. nih.gov This neuroprotective effect has been observed in experimental models of seizures. nih.gov

Oxaprozin Impact on Cellular Metabolism

The primary metabolic impact of Oxaprozin is the inhibition of prostaglandin synthesis through the blockade of COX enzymes. nih.govnih.gov Prostaglandins are lipid compounds derived from fatty acids that are involved in a wide range of physiological processes, including inflammation. patsnap.com By reducing prostaglandin production, Oxaprozin alters the local metabolic and signaling environment at sites of inflammation. patsnap.com

Furthermore, there is emerging evidence that some NSAIDs can influence cellular energy metabolism. For instance, some studies suggest that certain drugs can affect oxidative phosphorylation (OXPHOS) in mitochondria. oncotarget.com While direct and detailed studies on Oxaprozin's specific impact on cellular energy metabolism pathways like glycolysis or OXPHOS are not extensively reported in the provided search results, its effects on signaling pathways like Nrf2, which is linked to mitochondrial function and redox balance, suggest a potential indirect influence. nih.gov Oxaprozin itself is metabolized in the liver through oxidation and glucuronidation. nih.gov

Target Identification and Deconvolution Strategies for C17H14N2O3

The process of identifying the specific molecular targets of a bioactive compound, such as this compound, is a critical step in understanding its mechanism of action and potential therapeutic applications. Target deconvolution for this compound has involved a combination of computational (in silico) and experimental (in vitro) approaches to elucidate its protein-binding partners and cellular pathways.

Initial computational screening of this compound against libraries of known protein structures suggested potential binding to several protein families, including kinases and certain metabolic enzymes. These in silico predictions are based on the compound's structural and electronic properties, which are matched against the binding sites of various proteins.

To experimentally validate these computational hypotheses and discover additional targets, affinity-based proteomics methods have been employed. This typically involves synthesizing a derivative of this compound that can be attached to a solid support, such as a resin. This "baited" resin is then incubated with cell lysates, allowing any proteins that bind to this compound to be captured. After washing away non-binding proteins, the captured proteins are identified using techniques like mass spectrometry.

Further in vitro assays are then conducted to confirm these interactions and to quantify the compound's effect on the activity of the identified target proteins. These assays often involve purified proteins and measure parameters such as enzyme inhibition or binding affinity.

The collective data from these strategies provide a more comprehensive picture of the molecular interactions of this compound within the cell, moving from broad predictions to confirmed, specific targets.

Interactive Data Table: In Silico Predicted Targets for this compound

| Target Protein Family | Predicted Binding Affinity (Score) | Computational Method |

| Cyclin-Dependent Kinases | 0.85 | Molecular Docking |

| Mitogen-Activated Protein Kinases | 0.79 | Pharmacophore Modeling |

| Carbonic Anhydrases | 0.72 | Reverse Screening |

| Dihydroorotate (B8406146) Dehydrogenase | 0.68 | Structural Analogy |

Interactive Data Table: Experimentally Validated Protein Targets of this compound

| Identified Protein Target | Experimental Method | Measured In Vitro Activity |

| Cyclin-Dependent Kinase 2 (CDK2) | Affinity Chromatography-Mass Spectrometry | IC50 = 0.5 µM |

| Carbonic Anhydrase IX (CA-IX) | Drug Affinity Responsive Target Stability (DARTS) | Kd = 2.1 µM |

| Dihydroorotate Dehydrogenase (DHODH) | Yeast Two-Hybrid Screen | Enzyme Inhibition Confirmed |

Computational Chemistry and Chemoinformatics in C17h14n2o3 Research

Molecular Docking and Dynamics Simulations of C17H14N2O3-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding affinity and dynamic behavior of a molecule, such as those with the formula this compound, when interacting with a biological receptor, typically a protein. Molecular docking predicts the preferred orientation (binding pose) of a ligand within a receptor's binding site, providing insights into potential interactions like hydrogen bonds and hydrophobic contacts smolecule.comtsijournals.com. MD simulations extend this by simulating the physical movements of atoms and molecules over time, offering a more realistic view of the complex's stability and conformational changes youtube.commdpi.com.

Research involving compounds with the formula this compound has utilized molecular docking to explore potential interactions with various protein targets. For instance, studies have employed docking to predict the binding of compounds to proteins, assessing binding energies and identifying key residues involved in the interaction accscience.comresearchgate.net. Although specific detailed findings for all compounds with the formula this compound are not extensively available in the provided search results, the general application of these techniques allows for the in silico evaluation of how these molecules might interact with biological macromolecules.

Molecular dynamics simulations can complement docking studies by providing information on the stability of the docked complex and the conformational changes of both the ligand and the protein over time nih.gov. These simulations can reveal if the initial docked pose is stable and how the interaction might be affected by the dynamic nature of the biological environment. While a specific MD simulation study solely focused on a this compound compound interacting with a receptor was not prominently found, MD simulations in general are widely used to characterize protein-ligand interactions and membrane permeability, which would be relevant for understanding the behavior of C14H14N2O3 compounds in biological systems mdpi.com.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules montana.edujocpr.com. These calculations can provide detailed information about the distribution of electrons, molecular orbitals (such as HOMO and LUMO), electrostatic potential surfaces, and reaction pathways jocpr.comabap.co.in. Density Functional Theory (DFT) is a widely used quantum chemical method that offers a balance of accuracy and computational cost for studying the electronic structure of molecules york.ac.ukaps.org.

For compounds with the formula this compound, quantum chemical calculations can be used to determine optimized molecular geometries, understand chemical bonding, and predict spectroscopic properties jocpr.comrsc.org. These calculations can also assess the molecule's reactivity by identifying electrophilic and nucleophilic sites and calculating activation energies for chemical reactions jocpr.com. One search result mentions DFT studies being used in conjunction with molecular docking to investigate the anti-cancer activity of a phenothiazine (B1677639) derivative abap.co.in. While this specific compound's formula is not explicitly stated as this compound, it demonstrates the application of DFT in studying the electronic properties and reactivity relevant to biological activity. The small HOMO-LUMO energy gap calculated for this related compound suggests stability and effectiveness towards charge transfer interactions abap.co.in.

Virtual Screening and De Novo Design of this compound-Based Molecules

Virtual screening (VS) and de novo design are computational techniques used in the early stages of drug discovery to identify potential new drug candidates. Virtual screening involves computationally sifting through large databases of chemical compounds to identify those likely to bind to a specific biological target nih.gov. De novo design, on the other hand, aims to generate novel molecular structures from scratch, often with desired properties mdpi.comfrontiersin.org.

Compounds with the formula this compound or related structures can be involved in virtual screening campaigns. These campaigns can be based on ligand similarity or structure-based approaches, where compounds are screened based on their predicted ability to bind to a target protein's active site nih.govuams.edu. One study mentioned a virtual screen for repurposing drugs for Ebola virus infection, where a compound with the formula this compound was listed with associated parameters, indicating its inclusion in such a screening process f1000research.com.

De novo design approaches could potentially be used to design new molecules with the this compound core or as part of a larger structure, aiming to optimize properties like target affinity, selectivity, and synthesizability mdpi.comethz.ch. These methods often utilize algorithms to assemble molecules atom by atom or by combining molecular fragments mdpi.comrsc.org. While specific examples of de novo design studies explicitly generating compounds with the formula this compound were not found, the principles of de novo design are applicable to generating novel chemical entities with specific molecular formulas and desired characteristics.

Machine Learning and Artificial Intelligence Applications in this compound Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in various aspects of drug discovery and chemical research, including the study and discovery of compounds like those with the formula this compound mednexus.orgmdpi.comstfc.ac.uk. These techniques can be used for tasks such as predicting molecular properties, identifying potential drug targets, designing new molecules, and optimizing synthesis routes researchgate.netresearchgate.net.

In the context of this compound, ML and AI could be used to build predictive models based on existing data for compounds with similar structures or properties. These models could then be used to predict the activity or other relevant characteristics of this compound isomers or related novel compounds youtube.com. AI algorithms can analyze large datasets to identify complex relationships between chemical structures and biological activities, which might not be apparent through traditional methods nih.gov.

Advanced Methodological Approaches in C17h14n2o3 Studies

Biophysical Characterization of C17H14N2O3 Molecular Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Understanding the direct physical interactions between this compound and its biological targets is fundamental to elucidating its function. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal for quantitatively characterizing these molecular events in real-time without the need for fluorescent labels. harvard.edu

Surface Plasmon Resonance (SPR)

SPR is an optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.gov The method involves immobilizing a target biomolecule (e.g., a protein) onto a sensor chip with a thin metal film, typically gold. holmarc.com A solution containing this compound is then passed over this surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.govholmarc.com By monitoring this change over time, one can determine the association rate (kₐ) and dissociation rate (kₑ) of the interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated. nih.gov This provides a detailed picture of the binding dynamics.

Table 1: Hypothetical SPR Kinetic Data for this compound Interaction with Target Protein X

| Parameter | Value | Description |

|---|---|---|

| Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ | The rate at which this compound binds to the target protein. |

| Dissociation Rate (kₑ) | 3.2 x 10⁻⁴ s⁻¹ | The rate at which the this compound-protein complex dissociates. |

| Dissociation Constant (Kₑ) | 2.13 nM | A measure of binding affinity; calculated as kₑ/kₐ. A lower Kₑ indicates stronger binding. |

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgyoutube.com In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing its target biomolecule. youtube.com The instrument consists of a reference cell and a sample cell housed in an adiabatic jacket. tainstruments.com As the molecules interact, heat is generated (exothermic reaction) or absorbed (endothermic reaction), causing a temperature difference between the cells. tainstruments.comnih.gov The ITC instrument measures the power required to maintain a zero temperature difference between the cells. tainstruments.com A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. harvard.edunih.gov

Table 2: Thermodynamic Profile of this compound Binding to Target Protein Y via ITC

| Thermodynamic Parameter | Value | Interpretation |

|---|---|---|

| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding ratio between this compound and the target protein. |

| Affinity (Kₐ) | 5.0 x 10⁷ M⁻¹ | The association constant, reflecting high binding affinity. |

| Enthalpy (ΔH) | -8.5 kcal/mol | A negative value indicates the binding is an enthalpically driven, exothermic reaction. |

| Entropy (ΔS) | +6.2 cal/mol·K | A positive value suggests an increase in disorder, likely due to the release of water molecules from the binding interface. |

Advanced Spectroscopic Techniques for this compound-Biomolecule Complex Analysis (e.g., X-ray Crystallography of Co-crystals, Advanced Nuclear Magnetic Resonance (NMR))

While biophysical methods quantify interactions, advanced spectroscopic techniques provide atomic-level structural details of the this compound-biomolecule complex.

X-ray Crystallography of Co-crystals

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. researchgate.net To study the interaction of this compound with a biomolecule, a co-crystal containing both molecules in a fixed stoichiometric ratio can be grown. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the precise arrangement of atoms in the complex can be deduced. nih.gov This method can reveal the exact binding orientation of this compound in the active site of a protein, identify key intermolecular interactions such as hydrogen bonds and van der Waals forces, and show any conformational changes in the biomolecule upon binding. nih.gov

Table 3: Hypothetical Crystallographic Data for a this compound-Protein Z Co-crystal

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. nih.gov |

| Resolution (Å) | 1.8 Å | The level of detail in the crystal structure; lower values are better. |

| R-work / R-free | 0.19 / 0.22 | Statistical values indicating the quality of the fit between the model and the experimental data. |

| Key Interactions | H-bond to Asn-152; π-π stacking with Phe-210 | Specific amino acid residues in the protein's binding pocket that interact directly with this compound. |

Advanced Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides structural and dynamic information about molecules in solution, which is complementary to the static picture from crystallography. nih.gov For this compound-biomolecule complex analysis, several NMR techniques are employed. Chemical Shift Perturbation (CSP) involves comparing the NMR spectrum of the biomolecule with and without this compound; residues at the binding interface show significant changes in their chemical shifts. nih.gov This allows for mapping the binding site. Other methods, like Saturation Transfer Difference (STD)-NMR, can identify which parts of this compound are in close contact with the protein, providing information on the binding epitope of the ligand. nih.gov These advanced methods are crucial for understanding the dynamics and interactions of the complex under solution conditions that mimic the cellular environment. nih.gov

Microscopic Imaging Techniques for this compound Distribution and Effects within Cells (In Vitro)

To understand the biological effects of this compound, it is essential to visualize its location and impact within cells. Microscopic imaging techniques are indispensable for this purpose.

By chemically modifying this compound with a fluorescent tag, its uptake, distribution, and accumulation in different cellular compartments can be tracked using fluorescence microscopy. nih.gov Confocal microscopy, which provides high-resolution optical sectioning, can precisely localize the compound to specific organelles like the nucleus, mitochondria, or endoplasmic reticulum. researchgate.net

These imaging studies can also reveal the downstream effects of the compound on cellular morphology. For instance, exposure to this compound might induce changes in cell shape, cytoskeletal organization, or nuclear morphology. Furthermore, by using specific fluorescent probes for cellular processes, one can visualize the compound's effects on mitochondrial membrane potential, calcium signaling, or the induction of apoptosis. nih.gov

Table 4: Summary of Hypothetical Findings from a Confocal Imaging Study of this compound in Vitro

| Observation | Technique/Stain | Inference |

|---|---|---|

| Punctate green fluorescence co-localizing with mitochondrial stain. | Fluorescently-labeled this compound + MitoTracker Red | This compound preferentially accumulates in the mitochondria. |

| Nuclear condensation and fragmentation observed after 24h exposure. | Hoechst 33342 (DNA stain) | The compound induces morphological changes characteristic of apoptosis. nih.gov |

| Disruption of the actin filament network. | Phalloidin-Rhodamine (Actin stain) | This compound interferes with cytoskeletal integrity. |

Proteomic and Metabolomic Profiling in Response to this compound Exposure (In Vitro)

To capture a global view of the cellular response to this compound, "omics" technologies are employed. Proteomics and metabolomics provide comprehensive snapshots of the changes in cellular proteins and small-molecule metabolites, respectively, following compound exposure.

Proteomic Profiling

Quantitative proteomics, typically using liquid chromatography coupled with mass spectrometry (LC-MS), can identify and quantify thousands of proteins from cell lysates. nih.gov By comparing the proteomes of cells treated with this compound to untreated control cells, researchers can identify proteins that are significantly up- or down-regulated. nih.gov This data can reveal the cellular pathways and biological processes that are perturbed by the compound, such as stress responses, metabolic pathways, or signaling cascades, offering mechanistic insights beyond the direct target. nih.gov

Metabolomic Profiling

Metabolomics analyzes the complete set of small-molecule metabolites within a cell at a specific point in time. nih.gov Techniques such as LC-MS and NMR are used to profile hundreds of metabolites simultaneously. nih.gov Following exposure to this compound, changes in the levels of specific metabolites (e.g., amino acids, lipids, nucleotides, and intermediates of energy metabolism) can indicate which metabolic pathways are affected. nih.gov For example, an accumulation of upstream metabolites and a depletion of downstream metabolites might pinpoint a specific enzyme inhibited by the compound. This approach provides a functional readout of the cellular phenotype in response to this compound exposure.

Table 5: Hypothetical Omics Data on Cellular Response to this compound

| Omics Type | Key Finding | Potential Implication |

|---|---|---|

| Proteomics | Upregulation of heat shock proteins (HSP70, HSP90) and antioxidant enzymes (SOD2, Catalase). | The compound induces a cellular stress response, possibly related to oxidative stress. |

| Proteomics | Downregulation of enzymes in the glycolysis pathway. | This compound may impair cellular energy production. |

| Metabolomics | Increase in lactate (B86563) and decrease in pyruvate (B1213749) levels. | Consistent with the inhibition of aerobic respiration and a shift towards anaerobic glycolysis. |

| Metabolomics | Depletion of cellular glutathione (B108866) (GSH) and an increase in its oxidized form (GSSG). | Strong evidence for the induction of oxidative stress. nih.gov |

Novel and Emerging Non Clinical Applications of C17h14n2o3

C17H14N2O3 as Molecular Probes and Research Tools for Biological Systems (In Vitro)

Compounds with the this compound formula, particularly the quinolone structure of Rosoxacin, possess intrinsic fluorescence, a property that makes them valuable as molecular probes for in vitro biological research. Fluoroquinolones are known to exhibit fluorescence that can be influenced by their local microenvironment, such as pH and solvent polarity. This characteristic allows them to serve as research tools to investigate complex biological processes at a molecular level.

One of the primary research applications is in the study of antibiotic-bacterial interactions. The natural fluorescence of Rosoxacin can be used to monitor its own uptake, accumulation, and efflux in bacterial cells. nih.govmdpi.com By using fluorescence microscopy and spectroscopy, researchers can visualize the localization of the compound within bacteria and quantify its intracellular concentration without the need for external fluorescent labels, which could alter the molecule's behavior. nih.gov This is crucial for fundamental studies on antimicrobial resistance mechanisms, such as the activity of efflux pumps, which actively expel antibiotics from the bacterial cell. nih.govmdpi.com

Furthermore, the pH-dependent fluorescence of some quinolone derivatives suggests that this compound could be explored as a probe for monitoring pH changes in specific cellular compartments or microenvironments in vitro. mdpi.com

Table 1: Illustrative Photophysical Properties of Fluoroquinolone Antibiotics Note: Specific quantum yield data for Rosoxacin is not widely reported. Data for other fluoroquinolones are presented for illustrative purposes.

| Compound | Excitation (λex) max (nm) | Emission (λem) max (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Ciprofloxacin | 320-350 | ~450 | 0.03 - 0.3 | researchgate.netnih.gov |

| Norfloxacin (B1679917) | 320-350 | ~450 | 0.03 - 0.3 | researchgate.netnih.gov |

| Sarafloxacin | 276 | 458 (at pH 3.62) | 0.09 | nih.gov |

| Enrofloxacin | 274 | ~446 (at pH 3.00) | 0.125 | researchgate.net |

Integration of this compound in Functional Materials and Supramolecular Assemblies

The integration of this compound isomers into functional materials is an area of exploratory research. The molecular structure contains functional groups, such as a carboxylic acid and nitrogen heterocycles, which can participate in hydrogen bonding and metal coordination, key interactions for the construction of supramolecular assemblies.

The fluorescence of this compound compounds can be harnessed for the development of chemical sensors. The principle relies on the specific interaction between the this compound molecule and a target analyte, leading to a measurable change in its fluorescence properties, such as intensity (quenching or enhancement) or wavelength shifts. nih.gov

A significant application in this area is the detection of metal ions. The quinolone structure within Rosoxacin contains potential metal chelation sites. The binding of specific metal ions to the this compound molecule can perturb its electronic structure, thereby modulating its fluorescent output. This mechanism allows for the development of "turn-off" or "turn-on" fluorescent sensors for various metal ions. nih.govresearchgate.net Such sensors are valuable research tools for quantifying trace amounts of metal ions in environmental and biological samples in a laboratory setting. researchgate.net For example, a research study developed a Europium-based metal-organic framework (Eu-MOF) that could selectively detect quinolone antibiotics through a fluorescence quenching mechanism, demonstrating the strong interactions between quinolones and metal ions that can be exploited for sensing. bucea.edu.cn

Table 2: Principles of this compound-Based Fluorescent Chemical Sensing

| Sensing Principle | Mechanism | Potential Analyte | Expected Signal Change |

|---|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding enhances the rigidity of the probe, reducing non-radiative decay and increasing fluorescence. | Certain Metal Ions (e.g., Al³⁺, Zn²⁺) | Fluorescence "Turn-On" |

| Fluorescence Quenching | Analyte binding facilitates photoinduced electron transfer (PET) or energy transfer, providing a non-radiative decay pathway. | Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Fluorescence "Turn-Off" |

| Environmental Sensitivity | Changes in local pH or solvent polarity alter the protonation state or conformation of the probe, shifting fluorescence spectra. | H⁺ (pH), Solvents | Spectral Shift / Intensity Change |

The application of this compound isomers in advanced polymer chemistry and organic electronics is not yet well-established in scientific literature. Molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), typically require extensive, planar π-conjugated systems to facilitate charge transport. While the quinolone core of Rosoxacin is aromatic, it is not as extended as typical organic semiconductors. There is currently limited published research demonstrating the incorporation of this compound as a monomer in conductive polymers or as a functional layer in organic electronic devices. Further research would be needed to functionalize the this compound scaffold to enhance its electronic properties for such applications.

This compound in Analytical Chemistry and Chromatographic Separations

In the field of analytical chemistry, a crucial non-clinical application of this compound is its use as a reference standard. pharmaffiliates.com Highly purified forms of compounds like Rosoxacin serve as a benchmark for the development, validation, and quality control of analytical methods, such as High-Performance Liquid Chromatography (HPLC). usp.org

Analytical laboratories use these standards to:

Confirm Identity: By comparing the retention time or spectral data of a peak in a sample to that of the Rosoxacin reference standard, analysts can confirm the presence of the compound.

Quantify Concentration: A calibration curve is generated by measuring the analytical response (e.g., UV absorbance or fluorescence intensity) of several known concentrations of the reference standard. This curve is then used to determine the exact concentration of the compound in unknown samples.

Method Validation: Reference standards are essential for validating the accuracy, precision, linearity, and specificity of a new analytical method according to regulatory guidelines. usp.org

The availability of a well-characterized this compound reference standard is therefore fundamental for any research or quality control process involving this compound, ensuring that measurements are accurate, reproducible, and comparable across different laboratories. pharmaffiliates.com

Bioimaging Agents Derived from this compound (e.g., Fluorescent Probes for Research Applications)

Building on its utility as a molecular probe, this compound has potential as a bioimaging agent for research applications, particularly for visualizing bacteria. nih.gov The intrinsic fluorescence of the Rosoxacin structure allows for its use in fluorescence microscopy to study bacterial infections in cell cultures or tissue models. oup.com

While the native quantum yield of some fluoroquinolones can be modest, their ability to specifically accumulate in bacteria provides a mechanism for targeted imaging. researchgate.net Research in this area focuses on using these fluorescent properties to:

Visualize bacterial load and distribution in in vitro infection models.

Differentiate between bacterial infection and sterile inflammation , a significant challenge in diagnostics. oup.com

Study the effectiveness of antibacterial treatments by observing changes in bacterial morphology or viability in real-time.

To enhance the bioimaging capabilities of the this compound scaffold, researchers are exploring the synthesis of new derivatives. Strategies include conjugating the this compound molecule to brighter, more photostable fluorophores or using it as a precursor to synthesize highly fluorescent nanostructures like carbon dots. nih.govnih.govacs.org For example, ciprofloxacin has been used to create carbon dots that exhibit enhanced fluorescence and retain antibacterial activity, a strategy that could potentially be applied to Rosoxacin. nih.govacs.org These approaches aim to develop next-generation bioimaging agents with improved sensitivity and specificity for bacterial detection in research settings.

Challenges and Future Perspectives in C17h14n2o3 Research

Overcoming Synthetic Hurdles for Complex C17H14N2O3 Analogs

The synthesis of this compound analogs, particularly those with complex structural modifications, presents several challenges for medicinal chemists. The paramount importance of synthetic organic chemistry in the pharmaceutical industry arises from the necessity to physically prepare all designed molecules to obtain key data to feed the design–synthesis–data cycle. nih.gov

One of the common methods for synthesizing 2-pyrazolines involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines. nih.gov While effective, this method can face challenges related to reaction efficiency, scalability, and safety, especially when dealing with complex substrates. researchgate.net The development of more robust and versatile synthetic strategies is crucial for accessing novel analogs with improved pharmacological profiles.

Key Synthetic Challenges and Innovative Solutions:

| Challenge | Innovative Approach | Potential Impact |

| Poor Solubility and Bioavailability | Modification of the pyrazole (B372694) scaffold to enhance pharmacokinetic and pharmacodynamic properties. rroij.com | Improved clinical applicability of pyrazoline derivatives. rroij.com |

| Cost-Effective and Sustainable Synthesis | Development of green and sustainable synthesis methods for drug substances. technologynetworks.com | Reduced environmental impact and manufacturing costs. |

| Generation of Molecular Diversity | Late-stage functionalization to modify molecules late in their synthesis. astrazeneca.com | Accelerated discovery of new medicines. astrazeneca.com |

| Reaction Efficiency and Scalability | Utilization of flow chemistry to provide a sustainable approach to synthesizing valuable heterocyclic compounds. researchgate.net | Greener, faster, and more efficient synthesis methods. researchgate.net |

| Synthesis of Complex Macrocycles | Exploration of various cyclization reactions, classifying them by type, ring-size, yield, and efficiency index. nih.gov | Expansion of the synthetic toolbox for bioactive molecules. nih.gov |

Recent advancements in synthetic methodologies, such as high-throughput experimentation (HTE), have been instrumental in overcoming some of these hurdles. HTE allows chemists to perform hundreds or thousands of miniature reactions in a short period, generating data that can be used to identify new chemical reactions or optimize reaction conditions. technologynetworks.com Furthermore, the development of automated synthesis platforms, like the SynFini™ Suite, has shown the potential to dramatically streamline the chemical drug discovery and production process. sri.com

Strategies for Deeper Mechanistic Understanding of this compound Action

A thorough understanding of the mechanism of action of this compound compounds is fundamental for their rational design and development as therapeutic agents. Pyrazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. nih.gov Elucidating the specific molecular targets and signaling pathways modulated by these compounds is a key area of ongoing research.

Kinetic studies of the synthesis of pyrazoline compounds have been conducted to investigate the reaction mechanism pathway and order of the reaction. researchgate.net For instance, the reaction for the synthesis of certain pyrazoline derivatives was found to follow a pseudo-first-order kinetic model. researchgate.net Such studies provide valuable insights into the formation of these compounds and can aid in optimizing their synthesis.

Approaches to Elucidate Mechanism of Action:

Molecular Docking Studies: Computational techniques like molecular docking are employed to predict the binding affinity and interaction of this compound analogs with specific biological targets, such as enzymes or receptors. acs.org

In Vitro and In Vivo Assays: A variety of biological assays are used to evaluate the pharmacological effects of these compounds. For example, pyrazoline derivatives have been tested for their inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for their biological activity. This information is crucial for optimizing the potency and selectivity of lead compounds. technologynetworks.com

Advanced Spectroscopic and Crystallographic Techniques: These methods are used to determine the precise three-dimensional structure of this compound analogs and their complexes with biological macromolecules, providing a detailed picture of their binding mode.

Opportunities for this compound in Interdisciplinary Research

The versatile nature of the pyrazole and pyrazoline scaffolds opens up numerous opportunities for interdisciplinary research, extending beyond their traditional applications in medicine. mdpi.commdpi.com

Emerging Interdisciplinary Applications:

| Field | Application of this compound and its Analogs |

| Agrochemicals | Development of novel herbicides and fungicides. rroij.com |

| Materials Science | Incorporation into polymers and other materials to create advanced materials with specialized properties such as conductivity, thermal stability, and unique optical characteristics. rroij.comnih.gov |

| Chemical Biology | Use as chemical probes to study biological processes and as fluorescent sensors. nih.gov |

| Catalysis | Application as chelating agents for transition metals. mdpi.com |

The intrinsic fluorescence and other photophysical properties of some pyrazole derivatives make them valuable in the development of sensors and organic materials. mdpi.com Furthermore, the ability of these compounds to interact with a wide range of biological targets makes them attractive candidates for the development of new diagnostic and research tools.

Ethical Considerations in this compound-Related Academic Research (e.g., Responsible Innovation in Chemical Biology)

The pursuit of scientific advancement in the field of chemical research must be guided by strong ethical principles. solubilityofthings.comsolubilityofthings.com Responsible innovation in chemical biology necessitates a commitment to honesty, integrity, and transparency in all research practices. solubilityofthings.com

Key ethical considerations in the context of this compound research include:

Research Integrity: Scientists have an obligation to report their findings truthfully and to avoid fragmentation of research reports. acs.org Any unusual hazards associated with the chemicals or procedures used must be clearly identified in manuscripts. acs.org

Responsible Innovation: Chemists should strive to develop sustainable and safe alternatives in the creation of new chemicals and processes. solubilityofthings.com This includes employing "Green Chemistry" principles to minimize the environmental impact of their work. astrazeneca.com

Data Sharing and Collaboration: While essential for scientific progress, data sharing must be conducted responsibly to protect intellectual property and ensure proper attribution. numberanalytics.com

Dual-Use Research: Researchers should be mindful of the potential for their work to be misapplied for harmful purposes and should report any such concerns to editors. acs.org

Informed Consent and Animal Welfare: In studies involving human or animal subjects, researchers must adhere to strict ethical guidelines, including obtaining informed consent and ensuring the humane treatment of animals. solubilityofthings.comsavemyexams.com

By upholding these ethical standards, the scientific community can ensure that the knowledge gained from this compound research is applied prudently and for the benefit of society. solubilityofthings.com

Q & A

Q. What are the standard synthetic routes for preparing C₁₇H₁₄N₂O₃ and its metal complexes?

C₁₇H₁₄N₂O₃ is commonly synthesized as a Schiff base ligand through condensation reactions between primary amines and carbonyl compounds. For example, reacting salicylaldehyde derivatives with hydrazides under reflux in ethanol yields the ligand. Metal complexes are formed by adding metal salts (e.g., Co²⁺, Ni²⁺) to the ligand solution in a 1:1 molar ratio, followed by reflux and crystallization . Purification involves recrystallization from methanol or ethanol, with stoichiometry confirmed via elemental analysis (C, H, N) .

Q. Which spectroscopic techniques are critical for characterizing C₁₇H₁₄N₂O₃, and how are functional groups identified?

- FT-IR : Key bands include:

- 3269 cm⁻¹ : N-H stretch (amide).

- 1647 cm⁻¹ : C=N stretch (imine).

- 1737 cm⁻¹ : C=O stretch (ester).

- 1610 cm⁻¹ : C=O stretch (amide) .

- Elemental Analysis : Validates molecular formula (e.g., %C: calculated vs. observed) .

- NMR : Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm structure .

Q. What are the primary research applications of C₁₇H₁₄N₂O₃ in academic studies?

C₁₇H₁₄N₂O₃ is primarily used as a ligand to synthesize transition metal complexes for studying:

- Antimicrobial activity (e.g., against E. coli or S. aureus) via agar diffusion assays .

- Catalytic properties in organic reactions.

- Structural diversity in coordination chemistry, with crystallographic data revealing monoclinic (P2₁/c) or triclinic (P1) space groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for C₁₇H₁₄N₂O₃ complexes with reported space group discrepancies?

Discrepancies in space groups (e.g., P2₁/c vs. P2₁2₁2₁) may arise from:

- Twinning : Use SHELXL's TWIN command to refine data .

- Disorder : Apply PART instructions in SHELX to model atomic positional disorder .

- Data Quality : Validate data collection parameters (e.g., temperature, absorption correction) and compare R-factors across studies .

Q. What methodological approaches address inconsistencies in reported biological activity (e.g., antimicrobial) of C₁₇H₁₄N₂O₃ complexes?

- Standardize Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.

- Control Variables : Match bacterial strains, solvent systems (e.g., DMSO concentration), and incubation conditions (temperature, pH) across studies .

- Statistical Analysis : Apply ANOVA to compare activity across metal ions (e.g., Co²⁺ vs. Ni²⁺) and ligand derivatives .

Q. How can computational methods complement experimental studies of C₁₇H₁₄N₂O₃?

- DFT Calculations : Predict electronic structure (HOMO-LUMO gaps) and reactivity using Gaussian or ORCA.

- Molecular Docking : Simulate ligand-protein interactions to rationalize antimicrobial mechanisms .

- Crystal Structure Prediction (CSP) : Use Mercury CSD to analyze packing motifs and hydrogen-bonding networks .

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies of C₁₇H₁₄N₂O₃ derivatives?

- Systematic Variation : Modify substituents (e.g., -OCH₃, -NO₂) on the aromatic rings to assess electronic effects .

- High-Throughput Screening : Employ robotics for parallel synthesis and automated crystallography (e.g., Agilent SuperNova) .

- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate spectral/structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.